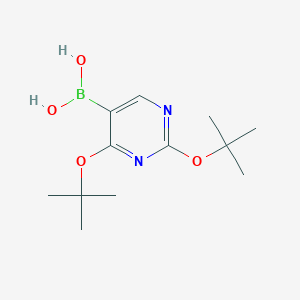
Ácido 2,4-di(terc-butoxil)pirimidina-5-borónico
Descripción general
Descripción
"2,4-Di(tert-butoxy)pyrimidine-5-boronic acid" is a compound with significance in various fields of chemistry and material science due to its unique structural and chemical properties. Its synthesis, molecular structure, chemical reactions, and properties are crucial for its application in organic synthesis, pharmaceuticals, and material science.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those substituted with tert-butoxy groups and boronic acid functionalities, involves various strategies. One approach is the Pd(II)-catalyzed three-component synthesis, which facilitates the construction of complex pyrimidine structures through the formation of multiple bonds, demonstrating the compound's synthetic versatility and potential for functional group incorporation (Dhara et al., 2023). Another method involves the use of boronic esters in the synthesis of nucleoside analogues, highlighting the role of boronic acid functionalities in modifying nucleic acid analogues (Kim et al., 2012).
Molecular Structure Analysis
The molecular structure of "2,4-Di(tert-butoxy)pyrimidine-5-boronic acid" is characterized by the presence of pyrimidine as the core structure, substituted with tert-butoxy groups and a boronic acid functionality. This structure is pivotal for its reactivity and interaction with other molecules. The electronic and structural properties of pyrimidine derivatives can be explored through computational studies, such as density functional theory (DFT), to understand their reactivity and potential applications (Malik et al., 2020).
Chemical Reactions and Properties
"2,4-Di(tert-butoxy)pyrimidine-5-boronic acid" undergoes various chemical reactions, including Suzuki-Miyaura cross-coupling, which is facilitated by its boronic acid group. This reaction is essential for creating carbon-carbon bonds and synthesizing complex organic molecules. The tert-butoxy groups influence the molecule's solubility and reactivity, making it a versatile intermediate in organic synthesis (Li et al., 2014).
Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto es un valioso bloque de construcción en la síntesis orgánica . Se usa en varias transformaciones químicas donde la parte de boro permanece en el producto .
Protodesboronación
Se utiliza en la protodesboronación de ésteres bórnicos alquílicos 1°, 2° y 3° utilizando un enfoque radical . Este proceso es crucial para la eliminación de la parte de boro al final de una secuencia si es necesario .
Hidrometilación de alquenos anti-Markovnikov
Junto con una homologación Matteson-CH2-, este compuesto permite la hidrometilación formal de alquenos anti-Markovnikov . Esta es una transformación valiosa pero previamente desconocida .
Síntesis total de δ-®-coniceína e indolizidina 209B
La protodesboronación se usó además en la síntesis total formal de δ-®-coniceína e indolizidina 209B . Estos son compuestos orgánicos complejos con posibles aplicaciones terapéuticas .
Unión al receptor homomérico Orco
Este compuesto ha sido investigado por su unión al receptor homomérico Orco . Esto podría tener implicaciones en el campo de la neurobiología y la farmacología
Propiedades
IUPAC Name |
[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O4/c1-11(2,3)18-9-8(13(16)17)7-14-10(15-9)19-12(4,5)6/h7,16-17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJAZSRAXNFWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371039 | |
| Record name | (2,4-Di-tert-butoxypyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109299-79-8 | |
| Record name | (2,4-Di-tert-butoxypyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



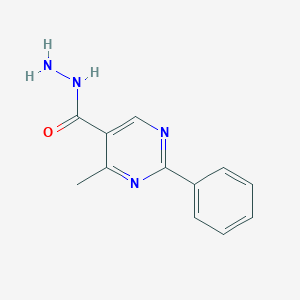
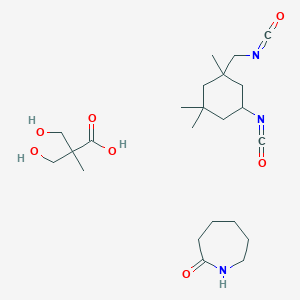



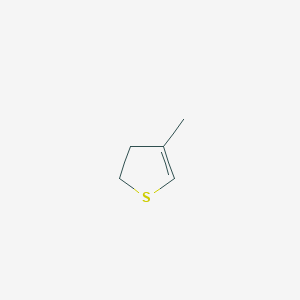

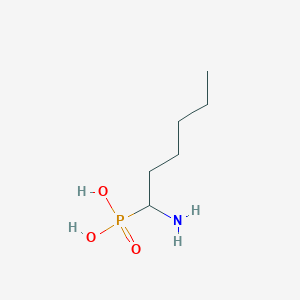

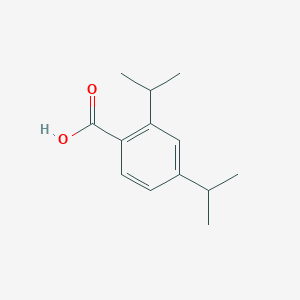


![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)
